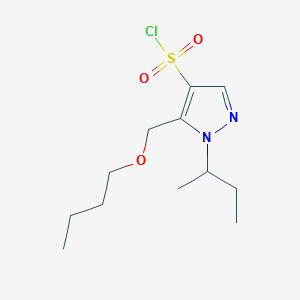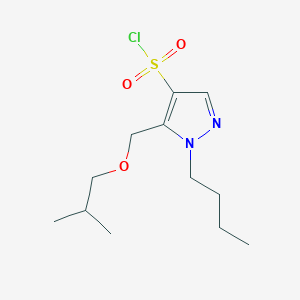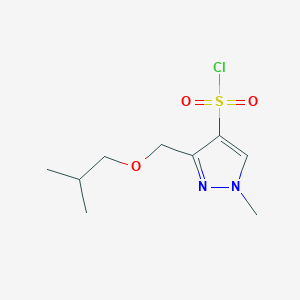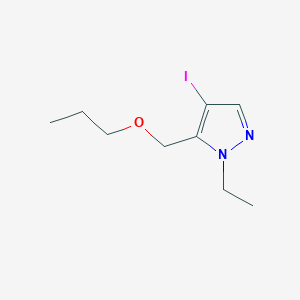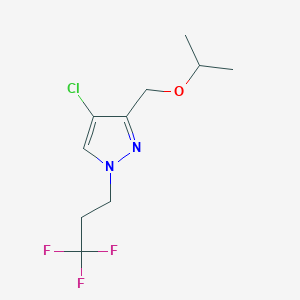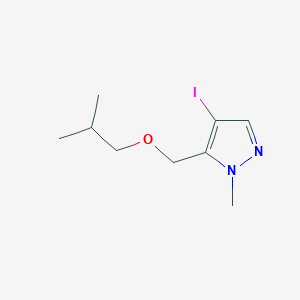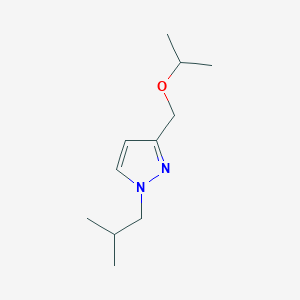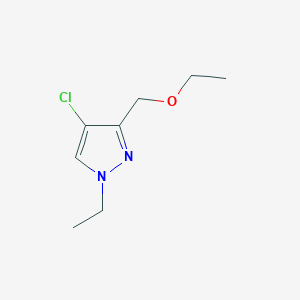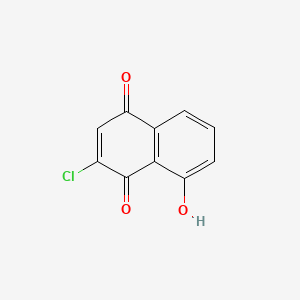
1,4-Naphthalenedione, 2-chloro-8-hydroxy-
描述
“1,4-Naphthalenedione, 2-chloro-8-hydroxy-” is a derivative of 1,4-Naphthalenedione . It is a naturally occurring organic compound found in the bark and leaves of walnut trees. The molecular formula is C10H5ClO3 .
Synthesis Analysis
Naphthoquinones, including “1,4-Naphthalenedione, 2-chloro-8-hydroxy-”, can be synthesized and evaluated for various activities . The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents .Molecular Structure Analysis
The molecular structure of “1,4-Naphthalenedione, 2-chloro-8-hydroxy-” can be viewed using computational tools . It is derived from naphthoquinone (1,4-naphtalenedione) through the addition of a chlorine atom and a hydroxyl group .Chemical Reactions Analysis
Naphthoquinones, including “1,4-Naphthalenedione, 2-chloro-8-hydroxy-”, possess a conjugated electron system that can participate in chemical reactions transporting electrons to other molecules . These reactions can result in the generation of free radicals, including highly active oxygen radicals called reactive oxygen species (ROS) .Physical And Chemical Properties Analysis
The molecular weight of “1,4-Naphthalenedione, 2-chloro-8-hydroxy-” is 208.6 g/mol . More detailed physical and chemical properties may be available from specialized databases .科学研究应用
Specific Scientific Field
Summary of the Application
A series of 2-chloro and 2-bromo-3-(substituted)-1,4-naphthalenedione derivatives were tested for their antifungal and antibacterial activities .
Methods of Application or Experimental Procedures
The Minimum Inhibitory Concentration (MIC) values were determined by the two-fold agar dilution/streak method . The compounds were tested against a variety of microorganisms, including Candida albicans, Aspergillus niger, Tricophyton mentagrophytes, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Acinetobacter baumanii .
Results or Outcomes
Among the derivatives, some showed more potent antifungal activities than fluconazole . Derivatives 20 and 23 completely inhibited the growth of fungi, such as Candida albicans, Aspergillus niger, Tricophyton mentagrophytes, and Fusarium oxysporium, at 3.2 μg/ml . Some derivatives also had antibacterial activities against Gram-positive bacteria .
Anticancer Activities
Specific Scientific Field
Summary of the Application
Substituted 1,4-naphthoquinones have been studied for their anticancer activities against ascitic sarcoma 180 of mice .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available sources .
Antifungal Activities
Specific Scientific Field
Summary of the Application
A series of naphthoquinone derivatives, including 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, were evaluated for their antifungal activity against various Candida species and Cryptococcus neoformans .
Methods of Application or Experimental Procedures
The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method . The compounds were tested against a variety of fungi, including Candida krusei, Candida parapsilosis, and Cryptococcus neoformans .
Results or Outcomes
Halogen derivatives of 1,4-naphthoquinone, such as 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, exhibited strong activity, with an MIC of 2 µg/mL in C. krusei . These compounds showed higher activity against fungi, but the antibacterial activities were very low .
Antioxidant Activities
Specific Scientific Field
Summary of the Application
Naphthalene derivatives, including 1,4-Naphthalenedione, 2-chloro-8-hydroxy-, have been studied for their antioxidant activities .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available sources .
Antimalarial Activities
Specific Scientific Field
Pharmacology and Tropical Medicine
Summary of the Application
The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong activity as antimalarial agents .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available sources .
Anti-Inflammatory Activities
Specific Scientific Field
Summary of the Application
Naphthalene derivatives displayed a wide range of biological activities, such as anti-inflammatory .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available sources .
属性
IUPAC Name |
2-chloro-8-hydroxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGFPHWJRMEFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446065 | |
| Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Naphthalenedione, 2-chloro-8-hydroxy- | |
CAS RN |
18855-92-0 | |
| Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



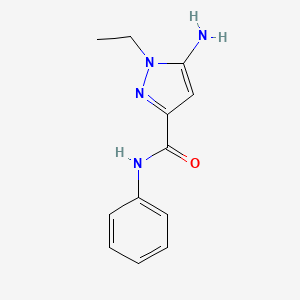
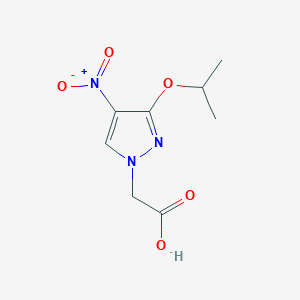
![3-[(diisobutylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B1653579.png)
![3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653580.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B1653583.png)
![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653585.png)
